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Compound of Interest

Compound Name: Furfuryl mercaptan

Cat. No.: B060905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furfuryl mercaptan
(also known as 2-furanmethanethiol) in the development of synthetic meat flavors. Furfuryl
mercaptan is a potent, sulfur-containing volatile compound that is a key contributor to the

characteristic aroma of cooked meat, making it an essential tool for creating authentic and

appealing meat analogues.

Introduction and Chemical Profile
Furfuryl mercaptan is a critical flavor compound formed during the thermal processing of food

through the Maillard reaction.[1][2] It is naturally found in cooked beef, pork, chicken, and

roasted coffee.[1][3][4] Its potent, low-threshold aroma provides the savory, roasted, and meaty

notes that are often lacking in plant-based meat alternatives.[5][6] Understanding its chemical

properties, sensory thresholds, and reaction mechanisms is crucial for its effective application.

While highly effective, furfuryl mercaptan is a volatile and reactive compound. Its stability can

be affected by oxidative conditions, and it can interact with other food matrix components.[5][7]

[8] Therefore, its application requires precise control over concentration and may benefit from

advanced delivery systems like encapsulation to ensure flavor release occurs during cooking

rather than during storage.[9][10]

Table 1: Chemical and Physical Properties of Furfuryl Mercaptan

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b060905?utm_src=pdf-interest
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://ift.co.za/roasted-coffee-smell/
https://fs.ntou.edu.tw/var/file/73/1073/attach/67/pta_30622_2599714_66278.pdf
https://ift.co.za/roasted-coffee-smell/
https://www.sigmaaldrich.com/SG/en/product/aldrich/w249300
https://www.perfumerflavorist.com/flavor/ingredients/news/21873525/natural-advantage-natural-advantages-natural-furfuryl-mercaptan
https://pmc.ncbi.nlm.nih.gov/articles/PMC11233498/
https://www.thegoodscentscompany.com/data/rw1008451.html
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11233498/
http://www.imreblank.ch/JAFC_2002_50_2356.pdf
https://www.researchgate.net/publication/11436777_Degradation_of_the_Coffee_Flavor_Compound_Furfuryl_Mercaptan_in_Model_Fenton-type_Reaction_Systems
https://www.smolecule.com/products/s584587
https://yadda.icm.edu.pl/baztech/element/bwmeta1.element.baztech-353fda8a-6fe0-43ba-bc7a-ad05bafa159a/c/Polish_Journal_of_Chemical_Technology_4_2021_Zhu_35-40.pdf
https://www.benchchem.com/product/b060905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name (Furan-2-yl)methanethiol[5][11]

Common Names 2-Furfurylthiol, Coffee mercaptan[1][12]

CAS Number 98-02-2[11][13]

FEMA Number 2493[3][4]

Molecular Formula C₅H₆OS[9][11]

Molecular Weight 114.17 g/mol [3]

Appearance Colorless to pale yellow liquid[1][11]

Odor Profile
Roasted, coffee-like, savory, meaty, sulfurous[3]

[4][6]

Boiling Point 155 °C[3]

| Solubility | Soluble in oils, insoluble in water[9] |

Quantitative Data: Sensory Thresholds and
Recommended Use Levels
The potency of furfuryl mercaptan necessitates careful dosage control. At optimal levels, it

imparts desirable meaty and roasted notes; however, at higher concentrations, it can produce

an unpleasant stale or overly sulfurous character.[6]

Table 2: Sensory Thresholds and Application Levels for Furfuryl Mercaptan
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Parameter Concentration Resulting Flavor Profile

Odor Threshold (in water) 0.005 - 0.01 ppb (μg/kg)
The lowest concentration
at which the odor is
detectable.[6][12]

Flavor Threshold (in water) 0.04 ppb

The lowest concentration at

which the taste is detectable.

[6]

Optimal Use Range 0.1 - 1.0 ppb

Described as characteristic

coffee-like and roasted notes.

[6]

High Concentration 5.0 - 10.0 ppb
Can be perceived as stale and

overly sulfurous.[6]

| Recommended Use Level (in final consumer product) | 0.0001 - 0.5 ppm | Typical range for

imparting desired flavor notes in various food applications.[4][6] |

Mechanism of Formation: The Maillard Reaction
The desirable meaty flavor of furfuryl mercaptan is generated through the Maillard reaction, a

complex series of chemical reactions between amino acids and reducing sugars at elevated

temperatures.[14] The key precursors for furfuryl mercaptan are a sulfur-containing amino

acid, typically cysteine, and a reducing sugar, such as ribose or xylose.[9][15] The reaction of

furfural (a product of sugar degradation) with hydrogen sulfide (from cysteine degradation)

yields furfuryl mercaptan.[14][15]
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Inputs

Outputs

Flavor Precursors
Sulfur-Containing Amino Acids

(e.g., Cysteine)

Maillard Reaction &
Strecker Degradation

 react via

Reducing Sugars
(e.g., Xylose, Ribose)

 react via

Heat
(Cooking Process)

 initiates

Key Intermediates
(e.g., Furfural, H₂S)

Furfuryl Mercaptan
(Roasted, Meaty)

 form

Other Volatiles
(Pyrazines, Thiophenes, etc.)

 form

Synthetic Meat Flavor Profile

 contribute to  contribute to
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Synthetic Meat Scaffold
(e.g., Gelatin Hydrogel)

Switchable Flavor Compound (SFC)
(Furfuryl Mercaptan bound via

thermo-responsive disulfide bond)

 incorporates

During Storage & Cell Culture
(Low Temperature)

During Cooking
(High Temperature, >150°C)

Flavor is Stable & Non-Volatile
(Covalently Bound)

Flavor is Released
(Disulfide Bond Cleavage)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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